N-oxyde de clozapine

Vue d'ensemble

Description

Clozapine N-oxide (CNO) is an important component of the antipsychotic drug clozapine, which is used to treat schizophrenia and other psychotic disorders. The N-oxide metabolite of clozapine is known to have a number of pharmacological effects, including antagonism of dopamine receptors, modulation of glutamate receptors, and inhibition of serotonin reuptake. CNO has been studied extensively in both in vivo and in vitro models and has been found to have a number of biological activities, including anti-inflammatory, antioxidant, and anti-psychotic properties. In addition, it has been found to have a number of biochemical and physiological effects, including modulation of the dopaminergic and glutamatergic systems, and inhibition of serotonin reuptake.

Applications De Recherche Scientifique

Activation des DREADD

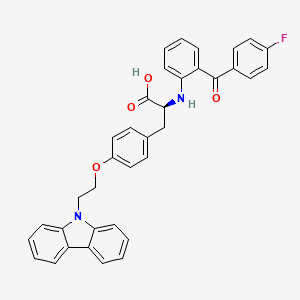

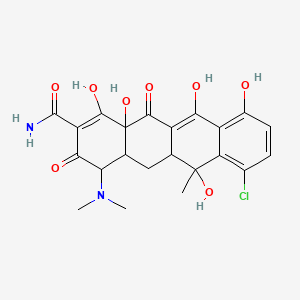

Le N-oxyde de clozapine est principalement utilisé comme ligand pour activer les récepteurs conçus exclusivement activés par les médicaments conçus (DREADDs) {svg_1}. Les DREADDs sont des récepteurs couplés aux protéines G modifiés génétiquement qui peuvent être activés sélectivement par le CNO {svg_2}.

Modulation de l'activité cellulaire

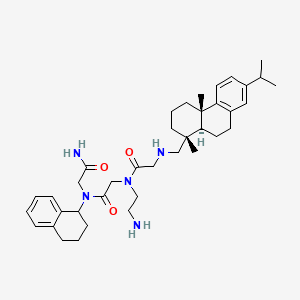

Le CNO permet l'activation sélective de la cascade des protéines G dans les types de cellules spécifiés génétiquement in vivo {svg_3}. Ceci permet la modulation directe de l'activité cellulaire, ce qui en fait un outil précieux pour étudier les fondements neuronaux des fonctions comportementales {svg_4}.

Silencing des neurones hippocampiques

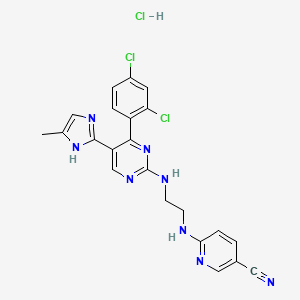

Le CNO a été utilisé pour silencer les neurones hippocampiques exprimant les DREADDs hM4D in vitro {svg_5}. Cette application est particulièrement utile en recherche en neurosciences pour étudier le rôle de neurones spécifiques dans diverses fonctions cérébrales {svg_6}.

Inhibition de l'activité locomotrice

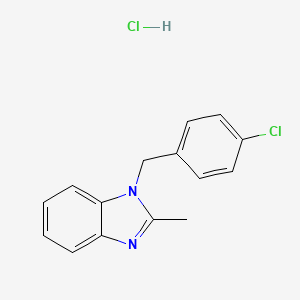

Le CNO peut inhiber l'activité locomotrice des souris exprimant hM3Dq dans les neurones GABAergiques de la VTA {svg_7}. Cette application est souvent utilisée dans les études comportementales pour comprendre le rôle de circuits neuronaux spécifiques dans le contrôle du mouvement {svg_8}.

Inhibition de la récupération de la mémoire à court terme

Le CNO a été utilisé pour inhiber la récupération de la mémoire à court terme chez les souris exprimant hM4D dans les neurones hippocampiques {svg_9}. Cette application fournit des informations sur le rôle de neurones spécifiques dans les processus de mémoire {svg_10}.

Induction de l'hypersensibilité à la chaleur et à la mécanique

Le CNO peut induire une hypersensibilité à la chaleur et à la mécanique chez les souris exprimant hM4D {svg_11}. Cette application est utile dans la recherche sur la douleur, en particulier pour comprendre les mécanismes neuronaux sous-jacents à la sensibilité à la douleur {svg_12}.

Inhibition des marqueurs d'agression sociale

Le CNO a été utilisé pour inhiber les marqueurs d'agression sociale chez les souris exprimant hM4D {svg_13}. Cette application est précieuse dans les études comportementales visant à comprendre la base neuronale des comportements agressifs {svg_14}.

Manipulation chimiotropique

Le CNO a été utilisé pour l'activation de la M4 muscarinique humaine (hM4Di) dans le cortex moteur primaire afin d'induire une manipulation chimiotropique in vivo {svg_15}. Cette application est particulièrement utile en recherche en neurosciences pour étudier le rôle de neurones spécifiques dans diverses fonctions cérébrales {svg_16}.

Analyse Biochimique

Biochemical Properties

Clozapine N-oxide is a major metabolite of clozapine and an activator of DREADDs derived from human muscarinic acetylcholine receptors . It prevents action potential firing in cultured hippocampal neurons transiently expressing hM4D receptors . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19 .

Cellular Effects

Clozapine N-oxide has been shown to alter sleep in wild-type male laboratory mice . It suppresses rapid eye-movement (REM) sleep, changes EEG spectral power during non-REM (NREM) sleep, and alters sleep architecture in a pattern previously reported for clozapine . It also protects dopaminergic neurons through inhibition of microglial NADPH oxidase .

Molecular Mechanism

Clozapine N-oxide is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . It inhibits NOX2 activation through interfering with the membrane translocation of the NOX2 cytosolic subunit, p47 phox .

Temporal Effects in Laboratory Settings

Intraperitoneal injections of commonly used CNO doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice . The effects of CNO on sleep could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .

Dosage Effects in Animal Models

In animal models, intraperitoneal injections of commonly used CNO doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice . The effects are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

Clozapine N-oxide undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide . In vitro experiments suggest that CYP3A4 accounts for around 70% of clozapine clearance, CYP1A2 around 15%, and 5% or less for each of CYP2C19 .

Transport and Distribution

Clozapine N-oxide is found in lower relative abundance compared to its back-metabolite clozapine in the serum and brain for all doses tested . This suggests that CNO is transported and distributed within cells and tissues .

Propriétés

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUCZBIQSYYWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955778 | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34233-69-7 | |

| Record name | Clozapine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clozapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clozapine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clozapine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clozapine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOZAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary application of clozapine N-oxide (CNO) in neuroscience research?

A1: Clozapine N-oxide is widely used as a ligand for chemogenetic tools like DREADDs, which are engineered G protein-coupled receptors (GPCRs). These receptors are designed to be selectively activated by CNO, allowing researchers to remotely modulate neuronal activity in vivo. [, ]

Q2: How do DREADDs work and what are the two main types?

A2: DREADDs are engineered to be unresponsive to their natural ligands but are selectively activated by the otherwise inert CNO. There are two main types: hM3Dq, which activates neuronal firing, and hM4Di, which inhibits neuronal firing. []

Q3: What is the potential issue with using CNO in DREADD experiments?

A3: While CNO is considered pharmacologically inert, research indicates that it can be metabolized into clozapine and N-desmethylclozapine in vivo. These metabolites are biologically active, particularly at dopaminergic and serotonergic receptors, and their presence can confound the interpretation of DREADD experiments. [, , ]

Q4: What strategies can mitigate the confounding effects of CNO metabolism in DREADD experiments?

A4: Including a CNO-only, DREADD-free control group is crucial to discern the effects of CNO metabolism from those of DREADD activation. [, ] Additionally, exploring alternative DREADD ligands with reduced metabolism or off-target effects is an active area of research. []

Q5: What are the major metabolic pathways of clozapine in humans?

A5: Clozapine is primarily metabolized via N-demethylation to form N-desmethylclozapine (norclozapine), and N-oxidation to form clozapine N-oxide. [, , ]

Q6: Which enzymes are primarily involved in the metabolism of clozapine?

A6: While several cytochrome P450 enzymes contribute to clozapine metabolism, CYP1A2 plays a major role in its clearance and N-demethylation. CYP3A4 is significantly involved in the bioactivation of clozapine to reactive metabolites. [, ] Flavin-containing monooxygenase (FMO) is the primary enzyme responsible for the N-oxidation of clozapine in the brain. []

Q7: How do smoking and certain medications affect clozapine metabolism?

A7: Smoking induces CYP1A2 activity, leading to lower plasma clozapine levels in smokers compared to non-smokers. [, ] Co-administration of clozapine with drugs like fluvoxamine and paroxetine, which inhibit CYP1A2 and CYP2D6, respectively, can significantly increase clozapine plasma concentrations, necessitating dosage adjustments. [, , , ]

Q8: How do the pharmacokinetic properties of clozapine N-oxide differ from clozapine?

A8: Clozapine N-oxide exhibits a higher plasma protein binding compared to clozapine, resulting in a lower unbound fraction. [] It undergoes extensive renal clearance, primarily through tubular secretion, contrasting with the significant reabsorption of clozapine in the renal tubules. []

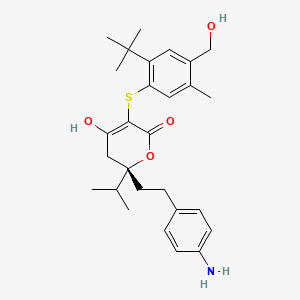

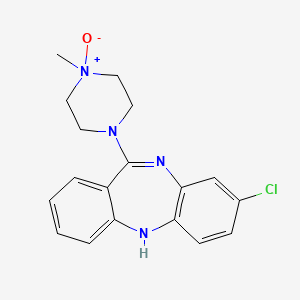

Q9: What is the molecular formula and weight of clozapine N-oxide?

A9: The molecular formula of clozapine N-oxide is C18H19ClN4O, and its molecular weight is 346.83 g/mol. []

Q10: What is unique about the crystal structure of clozapine N-oxide hemihydrochloride?

A10: Clozapine N-oxide hemihydrochloride forms a unique hydrogen-bond-linked poly[n]catenane structure in its crystal form. This structure arises from the loss of half an equivalent of HCl during recrystallization, leading to an infinite chain-like arrangement. []

Q11: Does clozapine N-oxide possess oxidant properties?

A11: Research suggests that clozapine N-oxide can act as an oxidant in specific chemical reactions. For instance, it can replace N-methylmorpholine N-oxide (NMO) in osmium tetroxide-catalyzed dihydroxylation and tetrapropylammonium perruthenate-catalyzed oxidation reactions, albeit with varying efficiencies. []

Q12: What is a serious side effect associated with clozapine treatment?

A12: Clozapine is associated with a risk of agranulocytosis, a life-threatening condition characterized by a severe drop in neutrophil count. [, , ]

Q13: What is the proposed mechanism for clozapine-induced agranulocytosis?

A13: While the exact mechanism remains unclear, evidence suggests that bioactivation of clozapine to a reactive nitrenium ion metabolite may play a role. This reactive metabolite can covalently bind to cellular proteins and DNA, potentially triggering immune-mediated destruction of neutrophils. [, , ]

Q14: Does clozapine or its metabolites exhibit direct toxicity towards bone marrow stromal cells?

A14: Studies indicate that clozapine, N-desmethylclozapine, and clozapine N-oxide do not directly affect the viability of human bone marrow stromal cells in vitro, suggesting that their potential contribution to agranulocytosis may involve alternative mechanisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)